Sirtuin-1 inhibitor 1
Overview
Description
Sirtuin-1 inhibitor 1 is a small molecule that selectively inhibits the activity of Sirtuin-1, a member of the sirtuin family of proteins. Sirtuin-1 is a nicotinamide adenine dinucleotide-dependent lysine deacetylase involved in various cellular processes, including aging, metabolism, and stress response. The inhibition of Sirtuin-1 has been explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .
Mechanism of Action
Target of Action
Given its structural similarity to other benzamide derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzamide derivatives often act through a combination of nucleophilic substitution and free radical reactions . The compound may interact with its targets, leading to changes in their function and subsequent alterations in cellular processes .
Biochemical Pathways
Benzamide derivatives can influence various biochemical pathways, depending on their specific targets . These effects can lead to downstream changes in cellular function and physiology .
Pharmacokinetics
The compound’s bioavailability would be influenced by these factors .
Result of Action
The molecular and cellular effects of N-{4-[(anilinocarbonyl)amino]phenyl}benzamide’s action would depend on its specific targets and the pathways they are involved in . These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-{4-[(anilinocarbonyl)amino]phenyl}benzamide . These factors can affect the compound’s interaction with its targets, its stability, and its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sirtuin-1 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of the core structure: This involves the synthesis of a thienopyrimidone core through cyclization reactions.
Introduction of functional groups: Functional groups such as phenyl thiocyanate are introduced to enhance selectivity and potency.
Final coupling reactions: The final product is obtained through coupling reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Sirtuin-1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing or reducing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of Sirtuin-1 in chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes such as aging, apoptosis, and DNA repair.
Medicine: Explored as a potential therapeutic agent for treating cancer, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Sirtuin-1 .
Comparison with Similar Compounds
Selisistat (EX-527): Another Sirtuin-1 inhibitor that has reached phase III clinical trials for Huntington’s Disease.
CHIC-35: An analog with similar potency toward Sirtuin-1.
Suramin analog NF675: Another compound with comparable inhibitory activity
Uniqueness: Sirtuin-1 inhibitor 1 is unique due to its selective inhibition of Sirtuin-1, which is achieved through specific functional groups such as the phenyl thiocyanate moiety. This selectivity makes it a valuable tool for studying the role of Sirtuin-1 in various diseases and for developing targeted therapies .
Properties
IUPAC Name |
N-[4-(phenylcarbamoylamino)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)23-20(25)22-16-9-5-2-6-10-16/h1-14H,(H,21,24)(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEASWMAWUWRMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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